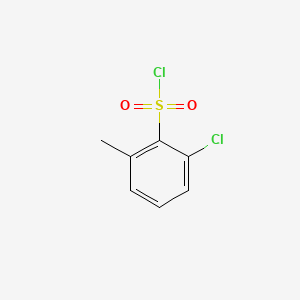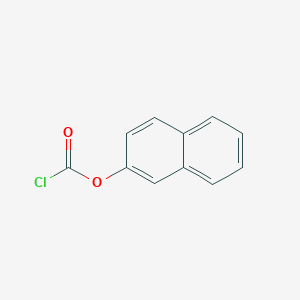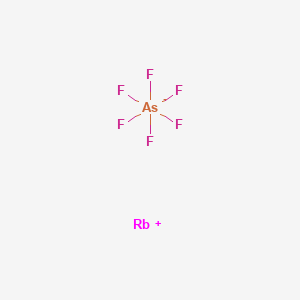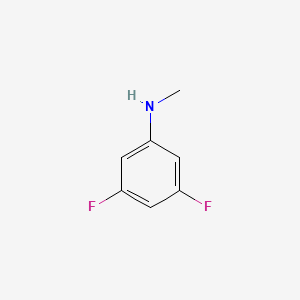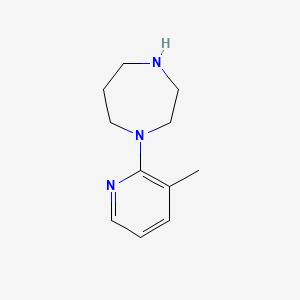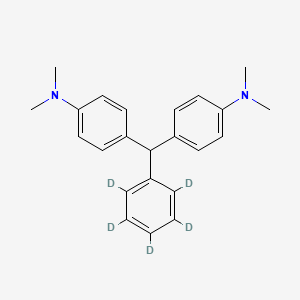
Leuco Malachite Green-d5
Overview
Description
Leuco Malachite Green-d5, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane, is a deuterated form of Leuco Malachite Green. It is a derivative of Malachite Green, a triphenylmethane dye. The compound is primarily used as an analytical standard in various scientific research applications, particularly in the detection of dye residues in biological samples .
Mechanism of Action
Target of Action
Leuco Malachite Green-d5, a deuterated compound of Leuco Malachite Green , is primarily used as an internal standard for the determination of the triphenylmethane dye residues in rainbow trouts . It is also used in the forensic field for detecting latent bloodstains due to its convenience and cost/time-effectiveness .
Mode of Action
It is known that it interacts with its targets, which are primarily the residues of triphenylmethane dyes in rainbow trouts . The interaction results in changes that allow for the detection of these residues.
Pharmacokinetics
Given its use as an internal standard in liquid chromatography-tandem mass spectrometry (lc-ms/ms), it can be inferred that it has properties that allow it to be effectively detected and measured in this context .
Result of Action
The primary result of the action of this compound is the detection of triphenylmethane dye residues in rainbow trouts . This is achieved through its interaction with these residues, leading to changes that can be measured using LC-MS/MS .
Biochemical Analysis
Cellular Effects
Leuco Malachite Green-d5, as a derivative of Malachite Green, is known to be readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound . It is lipophilic and can remain in fatty tissues for broad periods of time .
Molecular Mechanism
It is known that its parent compound, Malachite Green, undergoes reduction and N-demethylation, producing tridesmethyl MG or tridesmethyl leucomalachite green .
Dosage Effects in Animal Models
It is known that its parent compound, Malachite Green, is teratogenic and mutagenic , suggesting that high doses could have toxic or adverse effects.
Metabolic Pathways
Its parent compound, Malachite Green, is known to undergo biotransformation in animal tissues .
Transport and Distribution
It is known that its parent compound, Malachite Green, is lipophilic and can accumulate in fatty tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leuco Malachite Green-d5 is synthesized through the condensation of benzaldehyde and dimethylaniline, followed by deuteration. The reaction typically involves the following steps:
Condensation Reaction: Benzaldehyde reacts with dimethylaniline in the presence of an acid catalyst to form Leuco Malachite Green.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large quantities of benzaldehyde and dimethylaniline are reacted in industrial reactors.
Deuteration: The crude product is purified and then deuterated using industrial-scale deuteration techniques.
Chemical Reactions Analysis
Types of Reactions: Leuco Malachite Green-d5 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to Malachite Green in the presence of oxidizing agents such as manganese dioxide.
Reduction: It can be reduced back to its leuco form using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, acidic conditions.
Reduction: Sodium borohydride, methanol.
Major Products:
Oxidation: Malachite Green.
Reduction: Leuco Malachite Green.
Scientific Research Applications
Leuco Malachite Green-d5 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the determination of triphenylmethane dye residues in biological samples, particularly in fish.
Forensic Science: Employed in the detection of latent blood stains.
Environmental Monitoring: Utilized in the detection of dye contaminants in water bodies.
Comparison with Similar Compounds
Leuco Malachite Green-d5 is compared with other similar compounds such as:
Leuco Malachite Green: The non-deuterated form, used in similar applications but without the isotopic labeling.
Leuco Crystal Violet: Another triphenylmethane dye derivative used in analytical and forensic applications.
Malachite Green: The oxidized form of Leuco Malachite Green, used as a dye and antimicrobial agent.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements compared to its non-deuterated counterpart .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXBGJNNCGHIC-CFEWMVNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583590 | |
| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-82-3 | |
| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leucomalachite Green-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


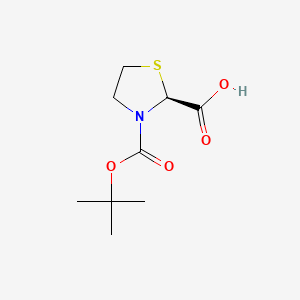
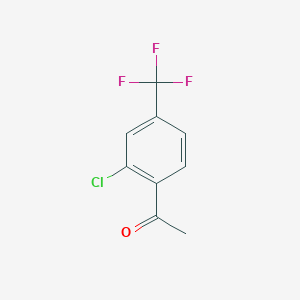
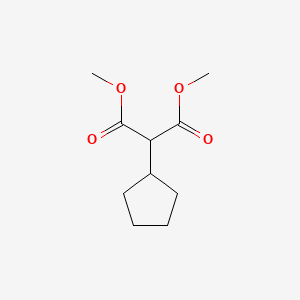
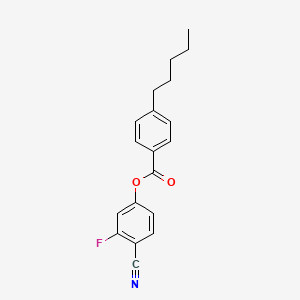
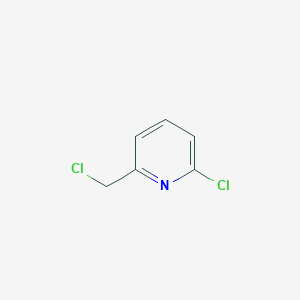
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)
